molecular formula C12H9F3O2 B8426113 2,2,2-Trifluoro-1-(4-furan-3-yl-phenyl)-ethanol

2,2,2-Trifluoro-1-(4-furan-3-yl-phenyl)-ethanol

Cat. No.: B8426113
M. Wt: 242.19 g/mol
InChI Key: IFQSPZYBJNWGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(4-furan-3-yl-phenyl)-ethanol is a useful research compound. Its molecular formula is C12H9F3O2 and its molecular weight is 242.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9F3O2

Molecular Weight

242.19 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-(furan-3-yl)phenyl]ethanol

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)11(16)9-3-1-8(2-4-9)10-5-6-17-7-10/h1-7,11,16H

InChI Key

IFQSPZYBJNWGKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC=C2)C(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Tetrabutylammonium fluoride (0.024 ml; 1.0 M solution in tetrahydrofuran) was added to a solution of 4-furan-3-yl-benzaldehyde (410 mg, 2.38 mmol) and trifluoromethyltrimethylsilane (TMSCF3) (423 μl, 2.86 mmol) in 5 ml THF at 0° C. The formed mixture was warmed up to room temperature and stirred at room temperature for 4 hours. The reaction mixture was then treated with 5 ml of 1N HCl and stirred at room temperature overnight. The product was extracted with ethyl acetate (3×50 ml). The organic layer was separated and dried over sodium sulfate. The organic solvent was evaporated to give 480 mg of 2,2,2-trifluoro-1-(4-furan-3-yl-phenyl)-ethanol, yield: 83%.
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